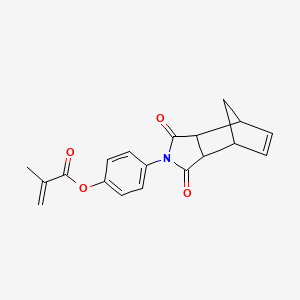

4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate is a complex organic compound that features a methacrylate group attached to a phenyl ring, which is further connected to a bicyclic structure containing a dioxoisoindoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps:

Formation of the Dioxoisoindoline Moiety: This can be achieved through the cyclization of an appropriate anhydride with an amine, forming the bicyclic structure.

Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where the bicyclic structure is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Methacrylation: The final step involves the esterification of the phenyl ring with methacrylic acid or its derivatives under acidic or basic conditions to form the methacrylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the dioxoisoindoline moiety, potentially converting them to alcohols.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides, permanganates, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a monomer in the synthesis of polymers. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in materials science.

Biology and Medicine

In biology and medicine, derivatives of this compound could be explored for their potential as drug delivery systems or as components in biomedical devices due to their biocompatibility and functional versatility.

Industry

Industrially, the compound is used in the production of specialty polymers and coatings. Its ability to form cross-linked networks makes it suitable for applications requiring durable and resilient materials.

Mecanismo De Acción

The mechanism by which 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate exerts its effects is largely dependent on its application. In polymer chemistry, its methacrylate group undergoes free radical polymerization, forming long polymer chains. The bicyclic structure provides rigidity and stability to the resulting polymer.

Comparación Con Compuestos Similares

Similar Compounds

4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl methacrylate: Lacks the methano bridge, resulting in different mechanical properties.

4-(1,3-Dioxoisoindolin-2-yl)phenyl methacrylate: Simpler structure with potentially different reactivity and polymerization behavior.

Uniqueness

The presence of the methano bridge in 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-m

Actividad Biológica

The compound 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate , with CAS number 193269-82-8, is a synthetic derivative of isoindole and methacrylate that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C17H14N2O7, with a molecular weight of approximately 358.3 g/mol. The structure features a methacrylate group attached to a dioxo isoindole moiety, which is significant for its reactivity and biological interactions.

Physical Properties

- Appearance : Typically found as a white to yellow powder or crystalline form.

- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. A study demonstrated that derivatives of isoindole can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis and repair mechanisms.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in vitro.

- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory cytokine production, which is crucial in cancer progression .

Case Studies

- In Vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), the compound showed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic potential.

- In Vivo Models : Animal studies have suggested that administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | IC50 values indicate effective concentrations |

Table 2: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O7 |

| Molecular Weight | 358.3 g/mol |

| Appearance | White to yellow powder/crystals |

| Solubility | Soluble in organic solvents |

Propiedades

IUPAC Name |

[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-7-5-13(6-8-14)20-17(21)15-11-3-4-12(9-11)16(15)18(20)22/h3-8,11-12,15-16H,1,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDYCZJTGIMVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.